

# physical and chemical properties of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone

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## Compound of Interest

Compound Name: 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone

Cat. No.: B118852

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## An In-depth Technical Guide on 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone**. Due to the limited availability of experimental data for this specific compound in public databases, this guide also includes predicted data and information from closely related analogs to provide a thorough understanding.

## Chemical Identity and Physical Properties

**1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone** is a biphenyl derivative containing a trifluoromethyl group and an ethanone substituent. These functional groups are of significant interest in medicinal chemistry and materials science due to their influence on the molecule's electronic properties, lipophilicity, and metabolic stability.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
IUPAC Name	1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanone	N/A
CAS Number	142557-76-4	[1][2]
Molecular Formula	C <sub>15</sub> H <sub>11</sub> F <sub>3</sub> O	[1]
Molecular Weight	264.24 g/mol	[1]
Appearance	White to gray solid	[1]
Melting Point	122-123 °C	[1]
Boiling Point (Predicted)	322.6 ± 37.0 °C	[1]
Density (Predicted)	1.202 ± 0.06 g/cm <sup>3</sup>	[1]
Storage Temperature	Room Temperature, Sealed in dry	[1]

## Spectroscopic Properties

Detailed experimental spectroscopic data for **1-(4'-Trifluoromethyl-biphenyl-4-yl)-ethanone** is not readily available in the searched scientific literature. The following table presents expected spectral characteristics based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data

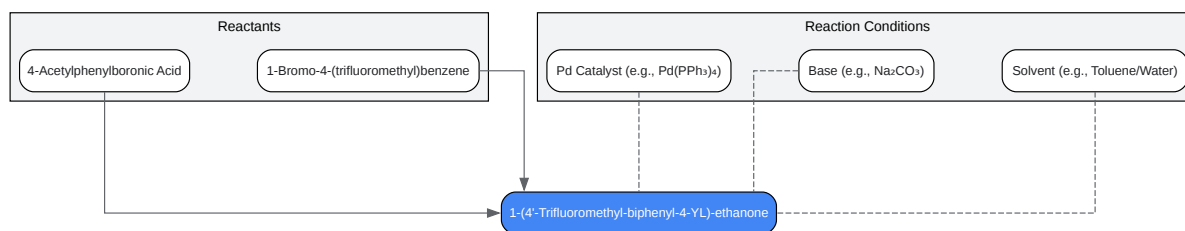
Technique	Predicted/Expected Data
$^1\text{H}$ NMR	Aromatic protons (multiplets, ~7.5-8.1 ppm), Acetyl protons (singlet, ~2.6 ppm)
$^{13}\text{C}$ NMR	Carbonyl carbon (~197 ppm), Aromatic carbons (~120-145 ppm), $\text{CF}_3$ carbon (quartet, ~124 ppm, $J \approx 272$ Hz), Methyl carbon (~26 ppm)
FT-IR ( $\text{cm}^{-1}$ )	~1680 (C=O stretch), ~1605 (C=C aromatic stretch), ~1325 (C-F stretch)
Mass Spectrometry (EI)	$\text{M}^+$ at $m/z$ 264

## Synthesis Methodology

The synthesis of **1-(4'-Trifluoromethyl-biphenyl-4-yl)-ethanone** can be achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids.

### 3.1. Proposed Synthetic Pathway

The logical workflow for the synthesis is outlined below:



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A diagram illustrating the proposed Suzuki-Miyaura coupling reaction for the synthesis.

### 3.2. Experimental Protocol

The following is a representative experimental protocol based on general Suzuki-Miyaura coupling procedures.

Materials:

- 4-Acetylphenylboronic acid
- 1-Bromo-4-(trifluoromethyl)benzene
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- 2M Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) solution
- Toluene
- Ethanol
- Deionized water
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Ethyl acetate
- Hexane

Procedure:

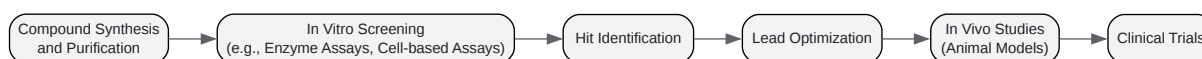
- In a round-bottom flask, combine 4-acetylphenylboronic acid (1.2 equivalents) and 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent).
- Add toluene and a 2M aqueous solution of sodium carbonate.
- Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

- Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.
- Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Separate the organic layer and wash it with deionized water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone**.
- Characterize the final product using NMR, IR, and mass spectrometry.

## Biological Activity and Signaling Pathways

As of the latest literature search, there is no specific information available regarding the biological activity or the involvement of **1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone** in any signaling pathways. Biphenyl compounds with trifluoromethyl substitutions are often investigated for their potential as kinase inhibitors, anti-inflammatory agents, or for other therapeutic applications due to their structural motifs. However, without experimental data, any discussion on its biological role would be speculative.

The general workflow for evaluating the biological activity of a novel compound is depicted below.



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A generalized workflow for the biological evaluation of a new chemical entity.

## Conclusion

**1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone** is a compound with potential applications in various fields of chemical research. This guide provides a summary of its known and predicted properties. The provided synthetic protocol offers a reliable method for its preparation. Further research is warranted to determine its spectroscopic characteristics and to explore its potential biological activities. The absence of detailed experimental data highlights an opportunity for further investigation into this and related compounds.

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## References

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